REACTION_CXSMILES
|
[C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH:15]([OH:22])[CH2:16][NH:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[C:9]([C:23](=[O:25])[CH3:24])[C:7]=2[CH:8]=1)(=[O:3])[CH3:2].C(Cl)(Cl)[Cl:27]>>[CH3:2][C:1]([C:4]1[O:5][C:6]2[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH:15]([OH:22])[CH2:16][NH:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[C:9]([C:23]([CH3:24])=[O:25])[C:7]=2[CH:8]=1)=[O:3].[ClH:27] |f:2.3|
|
Name
|
(±)-2,4-diacetyl-5-(3-tert-butylamino-2-hydroxy-propyloxy)-benzofuran
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C(=C(C=C2)OCC(CNC(C)(C)C)O)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled externally with an ice bath
|
Type
|
CUSTOM
|
Details
|
a stream of gaseous HCl is bubbled up to saturation
|
Type
|
CUSTOM
|
Details
|
After evaporation of CHCl3 under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a precipitate is obtained which
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC2=C(O1)C=CC(=C2C(=O)C)OCC(CNC(C)(C)C)O.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |